molecular formula C15H14N2O5S B2799434 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 380208-72-0

1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No. B2799434
CAS RN: 380208-72-0
M. Wt: 334.35
InChI Key: ROHKTNNCVVLGAV-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl chloride is an organic compound used as a building block in organic synthesis . It’s a solid substance with a molecular weight of 221.62 g/mol .


Synthesis Analysis

While specific synthesis methods for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” were not found, 2-Nitrobenzenesulfonyl chloride can be used in various reactions. For instance, it can react with hydrazine hydrate to form 2-Nitrobenzenesulfonylhydrazide .


Molecular Structure Analysis

The molecular structure of 2-Nitrobenzenesulfonyl chloride consists of a benzene ring with a nitro group (NO2) and a sulfonyl chloride group (SO2Cl) attached .


Chemical Reactions Analysis

2-Nitrobenzenesulfonyl chloride can participate in various reactions. For example, it can be used in the Fukuyama–Mitsunobu reaction for the protection/activation/deprotection of primary amines to afford secondary amines .


Physical And Chemical Properties Analysis

2-Nitrobenzenesulfonyl chloride is a solid substance. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is involved in the synthesis of complex organic compounds, such as tetracyclic derivatives through metal-free intramolecular oxidative cyclization processes. These synthesized compounds, including their precursors, exhibit potential for DNA minor-groove binding without intercalation, suggesting applications in molecular biology and pharmacology. For instance, the synthesis of 10-iodo-1,2-dihydroisoquinolino[2,1-b][1,2,4]benzothiadiazine 12,12-dioxide demonstrates the compound's role in producing molecules with favorable interactions with DNA macromolecules (Kolade et al., 2020).

Anticancer Activity

Derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol have been explored for their pro-apoptotic effects in cancer cells via activating signaling pathways, such as p38/ERK phosphorylation. This indicates a promising avenue for the development of new anticancer agents. The study by Cumaoğlu et al. (2015) on new sulfonamide derivatives highlights the potential of these compounds in inducing apoptosis in cancer cells, contributing to cancer treatment research (Cumaoğlu et al., 2015).

Chemical Properties and Interactions

Research on 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives extends to understanding their chemical properties and interactions. For example, studies on the hydrogenation processes of related compounds provide insights into synthetic pathways that facilitate the creation of substituted tetrahydroquinolines, which are valuable in medicinal chemistry and drug design (Patti & Pedotti, 2010).

Photocatalytic Applications

The photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 has been investigated, with derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol serving as substrates. This research underscores the potential environmental applications of these compounds in pollution control and the development of cleaner chemical processes (Hakki et al., 2009).

Mechanism of Action

While the specific mechanism of action for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” is not available, the Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .

Safety and Hazards

2-Nitrobenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective measures when handling it .

Future Directions

While specific future directions for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” are not available, the use of 2-nitrobenzenesulfonyl chloride in various reactions, including the Fukuyama–Mitsunobu reaction, suggests potential for further exploration and application in organic synthesis .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-13-8-3-5-11-6-4-10-16(15(11)13)23(21,22)14-9-2-1-7-12(14)17(19)20/h1-3,5,7-9,18H,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKTNNCVVLGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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